2(3H)-Oxazolone, 3-methyl-5-phenyl-
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Overview
Description
2(3H)-Oxazolone, 3-methyl-5-phenyl- is a heterocyclic organic compound that features an oxazolone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3-methyl-5-phenyl- typically involves the reaction of phenyl isocyanate with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Oxazolone, 3-methyl-5-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The oxazolone ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolone derivatives, which can have different functional groups attached to the oxazolone ring .
Scientific Research Applications
2(3H)-Oxazolone, 3-methyl-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-2(3H)-pyrazolone: Another heterocyclic compound with similar structural features.
3-Methyl-5-phenyl-2(3H)-isoxazolone: A related compound with an isoxazolone ring instead of an oxazolone ring.
Uniqueness
2(3H)-Oxazolone, 3-methyl-5-phenyl- is unique due to its specific ring structure and the presence of both methyl and phenyl substituents.
Properties
CAS No. |
61416-47-5 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-11-7-9(13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
YOWZZKVQOWRRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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